molecular formula C14H18BN3O2 B1532608 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole CAS No. 1384951-86-3

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole

Cat. No.: B1532608
CAS No.: 1384951-86-3
M. Wt: 271.12 g/mol
InChI Key: NZVOWAHQFGJEIN-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole is a compound that features a triazole ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronate ester to boronic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and triazole groups. The boronate ester can undergo transesterification and oxidation reactions, while the triazole ring can engage in nucleophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole is unique due to the combination of the boronate ester and triazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-16-9-17-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOWAHQFGJEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384951-86-3
Record name 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Reactant of Route 3
Reactant of Route 3
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Reactant of Route 4
Reactant of Route 4
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Reactant of Route 5
Reactant of Route 5
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Reactant of Route 6
Reactant of Route 6
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole

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